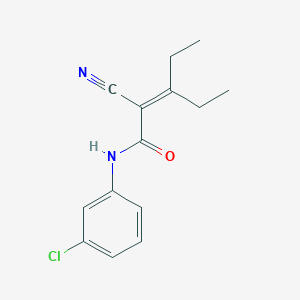![molecular formula C19H21N3O2S2 B4269598 6-benzyl-2-mercapto-3-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4269598.png)
6-benzyl-2-mercapto-3-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one
Descripción general
Descripción
6-benzyl-2-mercapto-3-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one, also known as BMTP-4, is a novel small molecule that has been gaining attention in the field of scientific research due to its potential applications in cancer treatment. BMTP-4 is a thienopyrimidine derivative that has been shown to exhibit potent cytotoxic activity against a wide range of cancer cell lines. In
Mecanismo De Acción
The mechanism of action of 6-benzyl-2-mercapto-3-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This compound has been shown to bind to DNA and disrupt the replication process, leading to cell death. It has also been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent cytotoxic activity against cancer cells, but it has also been shown to have some toxic effects on normal cells. In preclinical studies, this compound has been shown to cause damage to the liver and kidneys at high doses. It has also been shown to cause bone marrow suppression, which can lead to anemia, thrombocytopenia, and neutropenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-benzyl-2-mercapto-3-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a useful tool for investigating the mechanisms of cancer cell death and for screening potential cancer treatments. However, the toxic effects of this compound on normal cells can be a limitation in some experiments, and the low yield of the synthesis method can make it difficult to obtain large quantities of the compound.
Direcciones Futuras
There are several potential future directions for research on 6-benzyl-2-mercapto-3-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of interest is the investigation of the anti-angiogenic properties of this compound, which may have potential applications in the treatment of other diseases, such as macular degeneration. Additionally, further research is needed to fully understand the mechanism of action of this compound and to investigate its potential as a cancer treatment in clinical trials.
Aplicaciones Científicas De Investigación
6-benzyl-2-mercapto-3-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one has been shown to exhibit potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to exhibit anti-angiogenic properties, which may help to prevent the growth and spread of tumors. This compound has been used in several preclinical studies to investigate its potential as a cancer treatment.
Propiedades
IUPAC Name |
6-benzyl-3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c23-18-16-13-15(12-14-4-2-1-3-5-14)26-17(16)20-19(25)22(18)7-6-21-8-10-24-11-9-21/h1-5,13H,6-12H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDLBXKTURYYKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(=O)C3=C(NC2=S)SC(=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-({[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4269527.png)



![ethyl 2-({[2-(4-chlorophenyl)-6-methyl-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4269554.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-[(5-ethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4269555.png)
![3-isopropyl-4-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4269560.png)
![methyl 2-{[(2,6-dimethyl-1-piperidinyl)carbonothioyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4269568.png)
![3-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4269591.png)
![N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methyl-3-furamide](/img/structure/B4269593.png)
![3-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4269596.png)
![2-mercapto-6-methyl-3-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4269597.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3,4-dihydro-2(1H)-isoquinolinecarbothioamide](/img/structure/B4269604.png)
